N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
N-((4-(4-Nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring:
- A 1,2,4-triazole core substituted at position 4 with a 4-nitrophenyl group and at position 5 with a (3-(trifluoromethyl)benzyl)thio moiety.
- A thiophene-2-carboxamide group linked via a methylene bridge to the triazole ring.
This compound combines electron-withdrawing (nitro, trifluoromethyl) and lipophilic (benzylthio) groups, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[[4-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O3S2/c23-22(24,25)15-4-1-3-14(11-15)13-35-21-28-27-19(12-26-20(31)18-5-2-10-34-18)29(21)16-6-8-17(9-7-16)30(32)33/h1-11H,12-13H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXRYVRKCSMHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-triazole core, which is known for its wide range of biological activities. The presence of the nitrophenyl and trifluoromethyl groups enhances its pharmacological potential. Table 1 summarizes the key chemical properties of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N5O2S |
| Molecular Weight | 341.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 4.462 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives demonstrated potent activity against various bacterial strains, including MRSA and E. coli. The compound's structure suggests that modifications at the phenyl and thiophene positions can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, a series of triazole-linked compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Anti-inflammatory Effects
The anti-inflammatory activity of related triazole compounds has been documented, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound displayed IC50 values in the micromolar range against COX enzymes, indicating potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like nitro and trifluoromethyl significantly influences the compound's interaction with biological targets. Studies suggest that:
- Nitro Group : Enhances electron deficiency, increasing binding affinity to target enzymes.
- Trifluoromethyl Group : Improves lipophilicity and bioavailability.
Table 2 summarizes findings from various studies on SAR related to triazole derivatives.
| Modification | Effect on Activity |
|---|---|
| Nitro substitution | Increased binding affinity |
| Trifluoromethyl group | Enhanced lipophilicity |
| Alkyl chain length | Optimal length increases activity but longer chains reduce it |
Case Studies
- Antibacterial Evaluation : A study evaluated several triazole derivatives against a panel of pathogens. The compound under discussion exhibited MIC values comparable to standard antibiotics like vancomycin and ciprofloxacin .
- Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that modifications at the thiophene position significantly affected cytotoxicity, with some derivatives showing IC50 values below 10 µM .
- Inflammatory Response : In animal models, compounds similar to this compound were shown to reduce inflammation markers significantly compared to controls .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Structural and Functional Differences
Core Heterocycle Variations
- Triazole vs. Thiazole/Isoxazole : The target compound’s 1,2,4-triazole core may offer enhanced metabolic stability compared to thiazole or isoxazole analogs due to reduced susceptibility to enzymatic degradation . Thiazole derivatives (e.g., Compound 13, 9) prioritize antibacterial activity, while triazole derivatives (e.g., 6l) target inflammatory pathways .
Substituent Effects
- Nitro Group Positioning: The 4-nitrophenyl group in the target compound differs from the 5-nitrothiophene carboxamide group in Compounds 13 and 7.
- Trifluoromethyl Benzylthio vs. CF3-Furanmethylthio : The (3-CF3-benzyl)thio group in the target compound increases lipophilicity (logP) compared to the furan-based CF3 group in 6l, which may influence membrane permeability .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Condensation of thiophene-2-carboxylic acid derivatives with amines (e.g., triazole-containing precursors). For example, outlines a triazole synthesis via coupling of 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid with (4H-1,2,4-triazol-3-yl)methanamine under reflux, yielding 33% product after purification .
Functionalization : Introduction of the 4-nitrophenyl and trifluoromethylbenzylthio groups via nucleophilic substitution or thiol-ene reactions. demonstrates similar thioether formation using benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Solvent selection (e.g., acetonitrile in for improved solubility) and catalysts (e.g., trichloroisocyanuric acid for regioselective cyclization) are critical .
Basic Question: Which analytical techniques are essential for structural validation?
Answer:
- HR-ESI-MS : Confirms molecular weight (e.g., m/z 342.0477 [M+H]⁺ in , with <1 ppm error) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.2–8.5 ppm in for thiophene and triazole moieties) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1653 cm⁻¹ and N-H bends at ~3300 cm⁻¹ in ) .
- Elemental Analysis : Validates purity (>95% in ) .
Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved?
Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomerism in Triazoles : The 1,2,4-triazole core can exhibit keto-enol tautomerism, altering NMR peak positions. Using deuterated DMSO (as in ) stabilizes the dominant tautomer .
- Solvent Polarity : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) shift aromatic proton signals. Cross-referencing with computational models (e.g., DFT-predicted chemical shifts) aids interpretation .
- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles (e.g., used crystallography for oxadiazole derivatives) .
Advanced Question: What strategies optimize low-yield reactions during synthesis?
Answer:
-
Catalyst Screening : achieved higher yields using TCICA (trichloroisocyanuric acid) for controlled cyclization .
-
Temperature Control : Reflux conditions (e.g., 80°C in ) improve thiophosgene-mediated coupling efficiency .
-
Protecting Groups : Sodium pivalate () prevents side reactions during benzylation .
-
Workflow Example :
Step Parameter Tested Optimal Condition Yield Increase Cyclization Catalyst (TCICA vs. HATU) TCICA (0.5 eq.) 33% → 48% Thioether Formation Solvent (DMF vs. ACN) DMF 45% → 62%
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
-
Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CN) or donating (-OCH₃) groups (as in ’s methoxy derivatives) to assess bioactivity .
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Thioether Linker Modifications : Test alternative thiols (e.g., 2-mercaptopyridine in ) to evaluate steric/electronic effects on target binding .
-
Biological Assays : Use enzyme inhibition assays (e.g., 5-lipoxygenase in ) with IC₅₀ comparisons. For example:
Derivative R Group IC₅₀ (µM) Parent Compound 4-Nitrophenyl 0.12 Analog 1 4-Cyanophenyl 0.08 Analog 2 4-Methoxyphenyl 2.5
Advanced Question: What computational approaches aid in predicting solubility or reactivity?
Answer:
- Solubility Prediction : Use COSMO-RS models with LogP values (calculated via ChemAxon). ’s compound (LogP ~3.2) suggests moderate solubility in DMSO, aligning with experimental use in DMF .
- Reactivity Mapping : DFT calculations identify electrophilic centers (e.g., the triazole C-5 position in ) prone to nucleophilic attack .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like 5-lipoxygenase, guiding SAR .
Advanced Question: How are stability and degradation profiles assessed under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC (e.g., ’s method using C18 columns) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. ’s thiophene derivatives showed 60% stability after 1 hour .
- Key Findings :
Advanced Question: What methods resolve regioselectivity challenges in triazole functionalization?
Answer:
- Directing Groups : Use ortho-nitro substituents () to steer electrophilic attacks to the C-5 position .
- Metal Catalysis : Cu(I)-mediated click chemistry (e.g., ’s DMDAAC copolymerization) ensures precise thioether formation .
- Case Study :
- Without directing groups: Mixture of C-3/C-5 products (60:40 ratio).
- With -NO₂ at C-4: >95% C-5 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
